molecular formula C24H24FN3O4 B2677764 2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1286697-40-2

2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2677764
CAS No.: 1286697-40-2
M. Wt: 437.471
InChI Key: AOPSCUCPZVJDCD-UHFFFAOYSA-N
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Description

2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The synthesis begins with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.

    Attachment of the Propanone Group: The next step involves the introduction of the 1-oxopropan-2-yl group. This can be done via an acylation reaction using a suitable acyl chloride or anhydride.

    Formation of the Pyridazinone Ring: The final step is the cyclization to form the pyridazinone ring. This can be achieved by reacting the intermediate with a hydrazine derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored in drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, they might be evaluated for anti-inflammatory, anticancer, or neuroprotective activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the fluorine atom on the phenyl ring.

    2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it potentially more effective in its applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4/c1-15(28-23(29)9-8-20(26-28)16-4-6-19(25)7-5-16)24(30)27-11-10-17-12-21(31-2)22(32-3)13-18(17)14-27/h4-9,12-13,15H,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPSCUCPZVJDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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